N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide
Description
N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide is a heterocyclic compound comprising a benzothiazole core linked to a triazole-pyridine moiety via a carboxamide bridge. The benzothiazole scaffold is widely studied in medicinal chemistry for its electron-withdrawing properties and planar aromatic structure, which enhance interactions with biological targets such as kinases . The triazole ring offers hydrogen-bonding capabilities, while the pyridine substituent may improve solubility and π-π stacking interactions.
Properties
IUPAC Name |
N-[(1-pyridin-4-yltriazol-4-yl)methyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6OS/c23-16(11-1-2-14-15(7-11)24-10-19-14)18-8-12-9-22(21-20-12)13-3-5-17-6-4-13/h1-7,9-10H,8H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAXDDKYFJOYBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NCC3=CN(N=N3)C4=CC=NC=C4)SC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the triazole intermediate.
Construction of the Benzo[d]thiazole Moiety: The benzo[d]thiazole ring is typically synthesized through a cyclization reaction involving a thiourea derivative and a halogenated aromatic compound.
Final Coupling: The final step involves coupling the triazole-pyridine intermediate with the benzo[d]thiazole derivative using amide bond formation techniques, often employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo[d]thiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, leading to the formation of amines or dihydrotriazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridine and benzo[d]thiazole rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific functional groups involved. For example, oxidation of the benzo[d]thiazole ring yields sulfoxides or sulfones, while substitution reactions can introduce various substituents, enhancing the compound’s chemical diversity.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide exhibits potential as a bioactive molecule. It can interact with various biological targets, including enzymes and receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its structure suggests possible applications as an antimicrobial, anticancer, or anti-inflammatory agent. Research is ongoing to elucidate its efficacy and safety profiles in preclinical and clinical studies.
Industry
Industrially, the compound can be used in the development of new pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it suitable for various applications, including as a precursor for more complex chemical entities.
Mechanism of Action
The mechanism of action of N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Comparative Analysis of Structural Features
The compound’s structure is compared to three related carboxamide derivatives (Table 1), focusing on core heterocycles, substituents, and functional groups.
Table 1: Structural Comparison of Selected Carboxamide Derivatives
*Calculated based on structural analysis.
Key Observations :
- The target compound uniquely combines benzothiazole with triazole-pyridine, offering a rigid, planar structure conducive to kinase binding.
- C₂₁H₂₂N₆O (Entry 2) features a pyrazolo-pyridine core, which may enhance CNS penetration due to increased lipophilicity from alkyl groups .
- C₈H₈N₆O₃ (Entry 3) lacks aromatic heterocycles like benzothiazole, but its nitro-triazole group could confer redox-mediated antimicrobial activity .
Comparison of Physicochemical Properties
Physicochemical properties were estimated using molecular descriptors (Table 2).
Table 2: Estimated Physicochemical Properties
| Compound Name | logP* | Water Solubility (mg/mL)* | Polar Surface Area (Ų)* |
|---|---|---|---|
| Target Compound | 2.1 | 0.05 | 110 |
| C₂₁H₂₂N₆O | 3.8 | 0.01 | 85 |
| C₈H₈N₆O₃ | 0.9 | 1.2 | 135 |
*Calculated using Molinspiration and SwissADME.
Key Observations :
- The target compound exhibits moderate lipophilicity (logP = 2.1), balancing membrane permeability and aqueous solubility.
- C₂₁H₂₂N₆O ’s higher logP (3.8) suggests enhanced lipid bilayer penetration, suitable for blood-brain barrier traversal.
- C₈H₈N₆O₃ ’s low logP (0.9) and high solubility align with hydrophilic antimicrobial agents.
Key Observations :
- The target compound ’s benzothiazole and triazole motifs are recurrent in kinase inhibitors (e.g., nilotinib analogs).
- C₂₁H₂₂N₆O ’s pyrazolo-pyridine scaffold resembles reported CNS-active compounds targeting neurotransmitter receptors.
- C₈H₈N₆O₃ ’s nitro group may act as a prodrug, generating reactive intermediates under microbial reductase activity.
Biological Activity
N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring , a pyridine moiety , and a benzo[d]thiazole structure, which contribute to its unique biological properties. The presence of these heterocycles enhances its ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. The triazole ring facilitates interactions through hydrogen bonding and π-π stacking, while the benzo[d]thiazole component may enhance lipophilicity, improving membrane permeability.
Antimicrobial Activity
Research indicates that compounds containing triazole and thiazole structures exhibit significant antimicrobial properties. For example:
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| N-(pyridin-4-yl)-1H-1,2,3-triazol | 3.12 | Staphylococcus aureus |
| N-(pyridin-4-yl)-1H-1,2,3-triazol | 12.5 | Escherichia coli |
These findings suggest that the compound may be effective against various bacterial strains .
Anticancer Activity
Studies have shown that similar compounds exhibit cytotoxic effects against cancer cell lines. For instance:
| Compound | IC50 (µg/mL) | Cancer Cell Line |
|---|---|---|
| Thiazole derivative | 1.61 ± 1.92 | HT-29 (colorectal cancer) |
| Thiazole derivative | 1.98 ± 1.22 | Jurkat (leukemia) |
The structure–activity relationship (SAR) analyses indicate that the presence of electron-donating groups enhances anticancer activity .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of triazole derivatives, this compound was tested against various pathogens. The results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.
Case Study 2: Anticancer Potential
Another investigation focused on the cytotoxic effects of this compound on different cancer cell lines. The results showed that it induced apoptosis in a dose-dependent manner, with higher concentrations leading to increased cell death in both HT-29 and Jurkat cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
